Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Overview
Description
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is a derivative of acridine, a heterocyclic organic compound Acridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with tert-butyl alcohol in the presence of an acid catalyst to introduce the 9-(1,1-dimethylethoxy) group. The 10-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-position, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert the acridine ring to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and proteins, influencing their activity and leading to its biological effects.
Comparison with Similar Compounds
Acridine: The parent compound, known for its wide range of biological activities.
Acridone: An oxidized derivative of acridine with similar intercalating properties.
9-Aminoacridine: A derivative with a 9-amino group, used as an antiseptic and in DNA studies.
Uniqueness: Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is unique due to the presence of the 9-(1,1-dimethylethoxy) group, which may enhance its lipophilicity and influence its interaction with biological membranes and macromolecules
Properties
IUPAC Name |
10-methyl-9-[(2-methylpropan-2-yl)oxy]-9H-acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)20-17-13-9-5-7-11-15(13)19(4)16-12-8-6-10-14(16)17/h5-12,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQXQPQCHTKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440450 | |
Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118365-34-7 | |
Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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